Tau-Selective Binding Affinity of SBIM-3 Derived from 4-Iodobenzene-1,2-diamine
In a direct head-to-head comparison using recombinant protein aggregates, the styryl benzimidazole derivative SBIM-3, synthesized from 4-iodobenzene-1,2-diamine, exhibited a 2.73-fold higher binding affinity (lower Kd) for tau aggregates compared to Aβ(1-42) aggregates [1]. This selectivity is critical for the development of tau-specific imaging probes for Alzheimer's disease. The iodine atom in the precursor is essential for the subsequent radioiodination of SBIM-3 to produce the SPECT imaging agent [¹²⁵I]SBIM-3 [1].
| Evidence Dimension | Binding affinity (Kd) ratio |
|---|---|
| Target Compound Data | SBIM-3 (derived from 4-iodobenzene-1,2-diamine) Kd ratio (tau/Aβ) = 2.73 |
| Comparator Or Baseline | Recombinant tau aggregates vs. Aβ(1-42) aggregates |
| Quantified Difference | 2.73-fold higher affinity for tau aggregates |
| Conditions | In vitro binding assay using recombinant tau and Aβ(1-42) aggregates |
Why This Matters
This quantitative selectivity data validates the use of 4-iodobenzene-1,2-diamine as a key intermediate for synthesizing tau-specific imaging probes, a capability not demonstrated with chloro or bromo analogs in the same study.
- [1] Matsumura K, Ono M, Kimura H, et al. Synthesis and biological evaluation of novel styryl benzimidazole derivatives as probes for imaging of neurofibrillary tangles in Alzheimer's disease. Bioorg Med Chem. 2013;21(11):3356-3362. View Source
